Calusterone

Description

Properties

IUPAC Name |

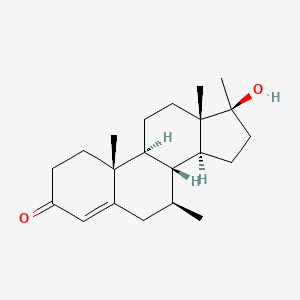

(7S,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-13-11-14-12-15(22)5-8-19(14,2)16-6-9-20(3)17(18(13)16)7-10-21(20,4)23/h12-13,16-18,23H,5-11H2,1-4H3/t13-,16-,17-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFYLRMMHVYGJH-PVPPCFLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022723 | |

| Record name | Calusterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Calusterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

INSOL IN WATER, FREELY SOL IN ALCOHOL | |

| Record name | CALUSTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from acetone, WHITE TO OFF-WHITE CRYSTALLINE POWDER | |

CAS No. |

17021-26-0 | |

| Record name | Calusterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17021-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calusterone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017021260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calusterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01564 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CALUSTERONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Calusterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALUSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0678G6Q58A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALUSTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Calusterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

127-129 °C, 128 °C | |

| Record name | Calusterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01564 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CALUSTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Calusterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Calusterone's Mechanism of Action in Breast Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calusterone (7β,17α-dimethyltestosterone) is a synthetic, orally active anabolic-androgenic steroid that has been utilized as an antineoplastic agent in the treatment of advanced breast cancer.[1][2] As a derivative of testosterone, its mechanism of action is primarily centered on its interaction with steroid hormone receptors and its influence on estrogen metabolism, thereby modulating the hormonal milieu that drives the growth of certain breast tumors. This technical guide provides a comprehensive overview of the core mechanisms through which this compound exerts its anti-tumor effects in breast cancer, supported by available data, experimental methodologies, and visual representations of the key pathways.

Core Mechanisms of Action

The antitumor activity of this compound in breast cancer is understood to be multifactorial, primarily involving:

-

Androgen Receptor (AR) Activation: this compound is an androgen receptor agonist.[3] Upon entering a breast cancer cell, it binds to and activates the AR. The activated AR-Calusterone complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This interaction modulates the transcription of target genes, which can lead to the inhibition of cancer cell proliferation.[3] The androgenic effects of this compound are considered weak, yet it demonstrates notable potency in the palliative treatment of metastatic breast carcinoma.[3]

-

Alteration of Estrogen Metabolism and Production: A significant component of this compound's mechanism involves its impact on the metabolism and production of estrogens, which are primary drivers of hormone receptor-positive breast cancer.[3][4] Clinical studies have demonstrated that this compound administration leads to a profound decrease in the conversion of estradiol (B170435) to estriol.[5][6] Concurrently, there is an observed increase in the formation of estrone (B1671321) and 2-hydroxyestrone.[5][6] Furthermore, in ovariectomized patients, this compound has been shown to diminish the overall production rate of estrogens.[5][6] This shift in estrogen metabolism away from the more potent estradiol and towards less active or inactive metabolites likely contributes to its therapeutic effect.

-

Modulation of Gonadotropin Secretion: While direct quantitative data is limited, as an androgen, this compound is expected to exert negative feedback on the hypothalamic-pituitary-gonadal axis. This can lead to a reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. In postmenopausal women, where the primary source of estrogen is the peripheral conversion of androgens, a reduction in gonadotropins may contribute to a decreased stimulus for adrenal androgen production, thereby indirectly reducing the substrate available for estrogen synthesis.

Data Presentation

Clinical Efficacy of this compound in Advanced Breast Cancer

| Study Cohort | Number of Patients | Dosage | Objective Response Rate | Duration of Response | Reference |

| Post-menopausal patients with advanced mammary carcinoma | 27 (evaluable) | 200 mg daily | 29% | Two patients had complete remission for >18 months | [7] |

| Women with far-advanced, hormone-refractory breast cancer | 22 | 150-300 mg daily | 64% | 3 to 20 months (average 7 months) | [8] |

| Male patients with metastatic breast cancer after orchiectomy failure | 2 | 200 mg per day | Both patients showed objective regression | 5 months and >7 months | [9] |

Effects of this compound on Estrogen Metabolism

| Patient Group | Effect on Estradiol Transformation to Estriol | Effect on Estrone and 2-Hydroxyestrone Formation | Effect on Estrogen Production Rate | Reference |

| Postmenopausal and Ovariectomized Women with Breast Cancer | Profound Decrease | Increase | Diminished in ovariectomized patients | [5][6] |

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol outlines a standard methodology to determine the binding affinity of a test compound like this compound to the androgen receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for binding to the androgen receptor.

Materials:

-

Purified full-length human androgen receptor or cell lysates from AR-expressing cells (e.g., LNCaP).

-

Radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT).

-

Unlabeled this compound.

-

Assay buffer (e.g., Tris-HCl buffer with protease inhibitors).

-

Scintillation fluid.

-

96-well plates.

-

Filter mats.

-

Scintillation counter.

Procedure:

-

A constant concentration of androgen receptor and [³H]-DHT are incubated in the wells of a 96-well plate.

-

Increasing concentrations of unlabeled this compound are added to the wells to compete with the radiolabeled ligand for binding to the receptor.

-

A set of wells containing only the receptor and [³H]-DHT serves as the total binding control.

-

A set of wells containing the receptor, [³H]-DHT, and a large excess of unlabeled DHT serves as the non-specific binding control.

-

The plates are incubated to allow the binding to reach equilibrium.

-

The receptor-ligand complexes are captured on filter mats, and unbound ligand is washed away.

-

Scintillation fluid is added to the filters, and the radioactivity is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value for this compound is determined by plotting the percentage of specific binding against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

In Vitro Aromatase Activity Assay

This protocol describes a method to assess the inhibitory effect of this compound on aromatase, the key enzyme in estrogen synthesis.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for aromatase.

Materials:

-

Human placental microsomes or recombinant human aromatase.

-

[1β-³H(N)]-Androst-4-ene-3,17-dione as the substrate.

-

NADPH as a cofactor.

-

This compound at various concentrations.

-

Known aromatase inhibitor (e.g., letrozole) as a positive control.

-

Phosphate (B84403) buffer.

-

Chloroform (B151607) and activated charcoal.

-

Scintillation fluid and counter.

Procedure:

-

Aromatase enzyme, substrate, and NADPH are incubated in a phosphate buffer.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

-

The reaction is stopped, and the product, tritiated water ([³H]₂O), which is formed during the aromatization of the substrate, is separated from the unreacted substrate using chloroform extraction and a charcoal-dextran suspension.

-

The radioactivity in the aqueous phase, which is proportional to the aromatase activity, is measured by liquid scintillation counting.

-

The IC50 value is determined by plotting the percentage of aromatase inhibition against the log concentration of this compound.

-

The Ki value can be calculated using the Cheng-Prusoff equation if the inhibition is competitive.

Mandatory Visualization

Caption: this compound's dual mechanism in breast cancer.

Caption: Workflow for AR competitive binding assay.

Conclusion

The mechanism of action of this compound in breast cancer is multifaceted, primarily driven by its function as an androgen receptor agonist and its significant impact on estrogen metabolism and production. By activating AR-mediated signaling pathways that can inhibit cell growth and by shifting the estrogen balance towards less potent metabolites, this compound exerts its therapeutic effects. While clinical data supports its efficacy, a deeper understanding of the specific gene regulatory networks modulated by this compound and more precise quantitative data on its enzymatic interactions would further elucidate its role and potential for future therapeutic strategies in breast cancer.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C21H32O2 | CID 28204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. 7beta,17alpha-Dimethyltestosterone (this compound)-induced changes in the metabolism, production rate, and excretion of estrogens in women with breast cancer: a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Antitumoral activity of this compound in advanced mammary carcinoma (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitumor Efficacy of 7β, 17α-Dimethyltestosterone (this compound) in Advanced Female Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Male breast cancer: two cases with objective regressions from this compound (7 alpha, 17 beta-dimethyltestosterone) after failure of orchiectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

Calusterone: A Technical Guide for Researchers

An In-depth Examination of the Synthetic Androgenic Steroid: Synthesis, Mechanism of Action, and Pharmacological Profile

Abstract

Calusterone (7β,17α-dimethyltestosterone) is a synthetic, orally active anabolic-androgenic steroid (AAS) that has been investigated for its potential therapeutic applications, notably as an antineoplastic agent in the treatment of advanced breast cancer in postmenopausal women.[1][2][3] Structurally, it is a 17α-alkylated derivative of testosterone (B1683101), a modification that enhances its oral bioavailability.[1][4] While exhibiting weak androgenic properties, this compound possesses notable anabolic effects and a unique mechanism of action that includes modulation of estrogen metabolism.[1][5] This technical guide provides a comprehensive overview of this compound, detailing its synthesis, pharmacological properties, mechanism of action, and relevant experimental data for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white crystalline substance. Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (7S,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one | [6] |

| Synonyms | 7β,17α-dimethyltestosterone, Methosarb, Riedemil, NSC-88536, U-22550 | [6] |

| Molecular Formula | C₂₁H₃₂O₂ | [6] |

| Molecular Weight | 316.48 g/mol | [6] |

| CAS Number | 17021-26-0 | [6] |

Synthesis

Pharmacological Profile

This compound is characterized by its distinct anabolic and androgenic properties. While it is considered to have weak androgenic effects, its anabolic activity has been noted.[1][5]

Anabolic and Androgenic Activity

Quantitative data on the precise anabolic to androgenic ratio of this compound is not extensively detailed in recent literature. However, a 1963 study by Arnold et al. investigated this ratio for 7:17-dimethyltestosterone, a synonym for this compound.[7] The definitive results from this study require access to the full-text publication. The Hershberger assay is the standard in vivo method for determining the anabolic and androgenic activity of a compound.

Receptor Binding Affinity

Mechanism of Action

The biological effects of this compound are primarily mediated through two interconnected mechanisms: direct interaction with the androgen receptor and modulation of estrogen metabolism.[1][5]

Androgen Receptor Activation

As an androgenic steroid, this compound binds to and activates the androgen receptor. This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the observed androgenic and anabolic effects.[1]

Modulation of Estrogen Metabolism

A key aspect of this compound's mechanism of action, particularly in the context of breast cancer therapy, is its ability to alter the metabolism of estradiol (B170435) and reduce estrogen production.[1][4] Studies have shown that this compound administration leads to a significant decrease in the transformation of estradiol to estriol (B74026) and an increase in the formation of estrone (B1671321) and 2-hydroxyestrone.[9] This shift in estrogen metabolism may contribute to its antitumor effects in hormone-sensitive breast cancers. The precise enzymatic pathways affected by this compound to induce these changes are an area for further investigation.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, standard methodologies for assessing androgenic compounds can be adapted.

In Vivo Hershberger Bioassay for Anabolic and Androgenic Activity

This assay is the gold standard for evaluating the anabolic and androgenic properties of a compound.

Objective: To determine the anabolic (myotrophic) and androgenic activity of this compound.

Methodology:

-

Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strain).

-

Acclimation: Animals are allowed to acclimate for a specified period after castration.

-

Dosing: Animals are divided into groups and treated daily for a set period (typically 7-10 days) with this compound at various dose levels, a reference androgen (e.g., testosterone propionate), and a vehicle control. Administration is typically via oral gavage or subcutaneous injection.

-

Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and the weights of specific androgen-sensitive tissues are recorded. These include:

-

Androgenic indicators: Ventral prostate, seminal vesicles, and glans penis.

-

Anabolic (myotrophic) indicator: Levator ani muscle.

-

-

Data Analysis: The mean tissue weights for each treatment group are compared to the vehicle control group. The anabolic and androgenic activities are expressed relative to the reference androgen.

In Vitro Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a compound for the androgen receptor.

Objective: To quantify the binding affinity of this compound for the androgen receptor.

Methodology:

-

Reagents:

-

Purified recombinant human androgen receptor (ligand-binding domain).

-

Radiolabeled androgen (e.g., [³H]-dihydrotestosterone or [³H]-R1881).

-

This compound at a range of concentrations.

-

Unlabeled reference androgen (e.g., dihydrotestosterone) for determining non-specific binding.

-

Assay buffer.

-

-

Procedure:

-

Incubate the androgen receptor with the radiolabeled androgen in the presence of varying concentrations of this compound or the unlabeled reference androgen.

-

Allow the binding to reach equilibrium.

-

Separate the receptor-bound radioligand from the free radioligand (e.g., using a filter-binding assay or scintillation proximity assay).

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Generate a competition curve by plotting the percentage of specific binding against the concentration of this compound.

-

Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Therapeutic Uses and Clinical Significance

This compound has been primarily investigated for its use as an antineoplastic agent in the treatment of metastatic breast cancer in postmenopausal women.[1][3] Its ability to modulate estrogen metabolism is thought to be a key contributor to its therapeutic effect in this context.[9] It is important to note that this compound is listed as a prohibited substance by the World Anti-Doping Agency (WADA).[10]

Conclusion

This compound is a synthetic anabolic-androgenic steroid with a unique pharmacological profile characterized by weak androgenicity, notable anabolic effects, and the ability to modulate estrogen metabolism. Its primary mechanism of action involves the activation of the androgen receptor and alteration of estradiol metabolic pathways. While its clinical use has been focused on breast cancer treatment, further research is needed to fully elucidate its quantitative pharmacological parameters, including its precise anabolic-to-androgenic ratio and androgen receptor binding affinity. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for a more complete understanding of this compound's biological activities and potential therapeutic applications.

References

- 1. This compound | C21H32O2 | CID 28204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor Efficacy of 7β, 17α-Dimethyltestosterone (this compound) in Advanced Female Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. Buy this compound | 17021-26-0 | >98% [smolecule.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. THE RATIO OF ANABOLIC TO ANDROGENIC ACTIVITY OF 7:17-DIMETHYLTESTOSTERONE, OXYMESTERONE, MESTANOLONE AND FLUOXYMESTERONE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 7beta,17alpha-Dimethyltestosterone (this compound)-induced changes in the metabolism, production rate, and excretion of estrogens in women with breast cancer: a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wada-ama.org [wada-ama.org]

Calusterone structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calusterone (7β,17α-dimethyltestosterone) is a synthetic, orally active anabolic-androgenic steroid (AAS) that has been investigated for its therapeutic potential, particularly as an antineoplastic agent in the treatment of breast cancer.[1][2][3] Structurally, it is a 17α-alkylated derivative of testosterone (B1683101), a modification that enhances its oral bioavailability.[4] this compound is the 7β-isomer of bolasterone.[2] This technical guide provides a detailed overview of the structure, chemical properties, and key experimental methodologies related to this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is chemically designated as (7S,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one.[4] Its structure is characterized by the four-ring steroid nucleus with methyl groups at the C7 (in the β position) and C17 (in the α position) positions, and a hydroxyl group at C17.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (7S,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one | [4] |

| CAS Number | 17021-26-0 | [2] |

| Molecular Formula | C₂₁H₃₂O₂ | [2] |

| Molecular Weight | 316.485 g/mol | [2] |

| Melting Point | 128 °C | [5] |

| Optical Rotation | +57° (in methyl chloride) | [5] |

| Solubility | Insoluble in water, freely soluble in alcohol. | [5] |

| UV Absorption max (in alcohol) | 243 nm | [5] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data | Reference(s) |

| ¹H-NMR | Detailed peak assignments and coupling constants are not readily available in the public domain. General spectra can be found in spectral databases. | |

| ¹³C-NMR | Detailed peak assignments are not readily available in the public domain. General spectra can be found in spectral databases. | |

| Mass Spectrometry | Electron ionization mass spectra are available, showing a molecular ion peak consistent with its molecular weight. Detailed fragmentation patterns are a subject for further research. | [6] |

| Infrared (IR) Spectroscopy | Specific IR absorption data is not readily available in the public domain. |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not widely published. However, the general synthetic strategy involves the modification of a testosterone precursor. A plausible synthetic workflow is outlined below.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects primarily through two mechanisms: direct interaction with the androgen receptor and modulation of estradiol (B170435) metabolism.[5]

Androgen Receptor Signaling Pathway

As an androgen, this compound binds to and activates the androgen receptor (AR), a ligand-activated transcription factor. This initiates a signaling cascade that leads to the transcription of target genes involved in cell growth and proliferation.

Modulation of Estradiol Metabolism

This compound has been shown to alter the metabolism of estradiol, leading to a decrease in the production of more potent estrogens like estriol (B74026) and an increase in the formation of less potent metabolites such as estrone (B1671321) and 2-hydroxyestrone.[7] This shift in estrogen metabolism may contribute to its anti-tumor effects in hormone-sensitive breast cancer.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Workflow:

Methodology: A source of androgen receptor (e.g., cytosol from rat ventral prostate) is incubated with a fixed concentration of a radiolabeled androgen (e.g., [³H]-dihydrotestosterone) and varying concentrations of this compound. After incubation, bound and free radioligand are separated (e.g., using hydroxyapatite). The amount of bound radioactivity is then quantified using liquid scintillation counting. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

In Vivo Anti-Tumor Efficacy Study

The anti-tumor activity of this compound can be evaluated in animal models of breast cancer.

Workflow:

Methodology: Human breast cancer cells (e.g., MCF-7) are implanted into immunocompromised mice. Once tumors are established, the mice are randomized into treatment and control groups. This compound is administered orally at various doses, and tumor growth is monitored over time by measuring tumor volume. At the end of the study, tumors can be excised and weighed, and further analysis (e.g., histology, biomarker analysis) can be performed. Animal well-being is monitored throughout the study to assess toxicity.[8]

Conclusion

This compound is a synthetic androgen with a distinct chemical structure and a dual mechanism of action involving androgen receptor activation and modulation of estrogen metabolism. This technical guide provides a foundational understanding of its chemical and biological properties. Further research is required to fully elucidate its detailed spectroscopic characteristics, optimize its synthesis, and further explore its therapeutic potential and signaling pathways in various disease contexts.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of 7beta, 17alpha-dimethyltestosterone (calusteron) on testosterone metabolism in women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C21H32O2 | CID 28204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Antitumor Efficacy of 7β, 17α-Dimethyltestosterone (this compound) in Advanced Female Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Early Clinical Trials of Calusterone in Oncology: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calusterone (7β,17α-dimethyltestosterone) is a synthetic, orally active anabolic-androgenic steroid that was investigated in the 1970s for its potential as an antineoplastic agent, particularly in the treatment of advanced breast cancer in postmenopausal women.[1][2] Early clinical trials suggested that this compound offered a promising therapeutic window, demonstrating antitumor effects with seemingly reduced toxicity compared to existing androgen therapies like testosterone (B1683101) propionate.[1] This technical guide provides an in-depth analysis of the early clinical trials of this compound, focusing on quantitative data, experimental protocols, and the underlying mechanism of action.

Mechanism of Action

The antitumor effects of this compound in breast cancer are believed to be mediated through two primary mechanisms: activation of the androgen receptor (AR) and alteration of estrogen metabolism.[3]

Androgen Receptor Activation

As a derivative of testosterone, this compound binds to and activates the androgen receptor. In breast cancer cells, AR activation can have a complex and context-dependent role. In estrogen receptor-positive (ER+) breast cancer, AR signaling can be antagonistic to ER signaling, potentially inhibiting tumor growth. However, in the absence of estrogens, AR may mimic ERα and promote tumor growth.

Alteration of Estrogen Metabolism

This compound has been shown to significantly alter the metabolism of estradiol (B170435).[3] Specifically, it causes a profound decrease in the conversion of estradiol to estriol (B74026) and an increase in the formation of estrone (B1671321) and 2-hydroxyestrone.[3] This shift in estrogen metabolism may contribute to its antitumor effect by reducing the levels of more potent estrogens that can drive tumor proliferation.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways influenced by this compound.

Clinical Trial Data

Early clinical trials of this compound were primarily conducted in postmenopausal women with advanced or metastatic breast cancer. The data from these trials are summarized below.

| Study (Year) | Number of Patients | Dosage | Treatment Line | Objective Response Rate | Duration of Regression (months) |

| Gordan et al. (1973)[4] | 117 | 200 mg/day (oral) | Primary or Secondary | 51% | 9.8 (average) |

| Gordan et al. (1973)[4] | 27 | 200 mg/day (oral) | Post-cytotoxic chemotherapy | 19% | 6 (average) |

| Gordan et al. (1972)[5] | 22 | 150-300 mg/day (oral) | Hormone-refractory | 64% | 3-20 (average 7) |

| Rosso et al. (1976)[2] | 27 (evaluable) | 200 mg/day (oral) | Advanced | 29% | >18 (for complete remission in 2 patients) |

| Unspecified (1977)[6] | 60 | 200 mg/day (oral) | Advanced/Metastatic | 28% | Not specified |

Experimental Protocols

The early clinical trials of this compound generally followed similar protocols, with variations in patient populations and treatment lines.

Patient Selection Criteria

-

Inclusion Criteria:

-

Postmenopausal women.

-

Histologically confirmed advanced or metastatic breast cancer.

-

Objectively progressing disease.

-

-

Exclusion Criteria:

-

Previous treatment with cytotoxic chemotherapy (in some primary therapy trials).

-

Severe hepatic or renal dysfunction.

-

Treatment Regimen

-

Dosage: this compound was typically administered orally at a dose of 200 mg per day.[2][4][6] Some studies explored a range of 150-300 mg per day.[5]

-

Duration: Treatment was generally continued for a minimum of three months unless disease progression or intolerable toxicity occurred.[2][6]

Evaluation of Response

Monitoring and Safety Assessment

-

Tumor Assessment: Tumor measurements were performed at baseline and at regular intervals during the study to assess response.

-

Adverse Events: Patients were monitored for side effects, which were common with this compound treatment. The most frequently reported adverse effects included:

Experimental Workflow

Conclusion

The early clinical trials of this compound demonstrated its activity as an antitumor agent in advanced breast cancer, with objective response rates ranging from approximately 20% to over 60% in selected patient populations.[2][4][5] Its mechanism of action, involving both androgen receptor activation and alteration of estrogen metabolism, provided a rationale for its use in hormone-sensitive breast cancer. However, subsequent research and the development of more targeted therapies have led to a decline in the use of this compound.[1] Nevertheless, the data from these early trials provide valuable insights into the therapeutic potential of androgen modulation in breast cancer and serve as a historical benchmark for the development of novel endocrine therapies.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Antitumoral activity of this compound in advanced mammary carcinoma (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7beta,17alpha-Dimethyltestosterone (this compound)-induced changes in the metabolism, production rate, and excretion of estrogens in women with breast cancer: a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Antitumor Efficacy of 7β, 17α-Dimethyltestosterone (this compound) in Advanced Female Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [this compound (7-beta, 17-alpha-dimethyltestosterone) in the palliative treatment of advanced breast cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparisons of Cooperative Group evaluation criteria for multiple-drug therapy for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound therapy for advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Calusterone: A Technical Guide on its Pharmacological Profile and Controlled Substance Classification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Calusterone, a synthetic anabolic-androgenic steroid (AAS). The document details its pharmacological properties, mechanism of action, and its classification as a controlled substance, adhering to a technical framework for research and development professionals.

Introduction to this compound

This compound is a synthetic derivative of testosterone (B1683101). It is characterized by its anabolic (tissue-building) and androgenic (masculinizing) properties. Developed for therapeutic purposes, its potential for abuse led to its regulation as a controlled substance.

Pharmacological Profile

2.1 Mechanism of Action

Like other anabolic-androgenic steroids, this compound functions as an agonist of the androgen receptor (AR). Upon entering the cell, it binds to the AR in the cytoplasm, inducing a conformational change. This complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This binding modulates the transcription of target genes, leading to the physiological effects associated with the steroid.

Caption: Androgen Receptor (AR) signaling pathway for this compound.

2.2 Pharmacodynamics

This compound exhibits both anabolic and androgenic effects. The anabolic actions include increased protein synthesis, leading to muscle growth and increased bone density. Its androgenic effects are responsible for the development and maintenance of masculine characteristics. The relative intensity of these two effects is a critical parameter in the evaluation of anabolic steroids.

Quantitative Data

The assessment of anabolic and androgenic activity is often based on animal models, such as the Hershberger assay, which measures the change in weight of androgen-responsive tissues in castrated rats.

| Parameter | Value | Reference Assay |

| Anabolic Activity | Varies by study | Hershberger Assay |

| Androgenic Activity | Varies by study | Hershberger Assay |

| Anabolic-to-Androgenic Ratio | Varies | Calculated from assay results |

Note: Specific, universally agreed-upon quantitative values for this compound's anabolic-to-androgenic ratio are not consistently reported across all literature. The values are highly dependent on the specific experimental protocol.

Classification as a Controlled Substance

In the United States, this compound is classified as a Schedule III controlled substance under the Controlled Substances Act (CSA). This classification indicates that it has an accepted medical use, but also a moderate to low potential for physical and psychological dependence and a potential for abuse.

The process for classifying a substance like this compound involves a detailed review by the Drug Enforcement Administration (DEA) and the Department of Health and Human Services (HHS). This process typically follows an eight-factor analysis as mandated by the CSA.

Caption: Workflow for classification of a substance under the Controlled Substances Act.

The Eight-Factor Analysis Includes:

-

Actual and potential for abuse.

-

Pharmacology of the substance.

-

Current scientific knowledge.

-

History and current pattern of abuse.

-

Scope, duration, and significance of abuse.

-

Public health risk.

-

Psychic or physiological dependence liability.

-

Whether the substance is an immediate precursor of a substance already controlled.

Experimental Protocols

5.1 Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo protocol to assess the anabolic and androgenic potential of a substance.

Objective: To determine the anabolic (levator ani muscle weight) and androgenic (seminal vesicle and ventral prostate weight) effects of this compound.

Methodology:

-

Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley strain), typically 21 days old at castration.

-

Acclimation: Animals are allowed to acclimate for a specified period post-castration.

-

Dosing:

-

Animals are divided into groups (e.g., control, testosterone propionate (B1217596) reference, and multiple this compound dose groups).

-

The test substance (this compound) is administered daily for a period of 10 consecutive days via oral gavage or subcutaneous injection.

-

-

Necropsy: On day 11, animals are euthanized. The following tissues are carefully dissected and weighed:

-

Levator ani muscle (anabolic indicator).

-

Ventral prostate (androgenic indicator).

-

Seminal vesicles (androgenic indicator).

-

Glans penis (androgenic indicator).

-

Cowper's glands (androgenic indicator).

-

-

Data Analysis: The weights of the target tissues from the this compound-treated groups are compared to the control and reference standard groups. Statistical analysis is performed to determine dose-response relationships and to calculate the anabolic-to-androgenic ratio relative to the reference standard.

An In-Depth Technical Guide to the Endocrine Effects of Calusterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calusterone (7β,17α-dimethyltestosterone) is a synthetic, orally active anabolic-androgenic steroid (AAS) that has been investigated primarily for its antineoplastic properties, particularly in the context of advanced breast cancer.[1][2] This technical guide provides a comprehensive overview of the endocrine effects of this compound, detailing its mechanism of action, impact on hormonal metabolism, and the experimental protocols used to elucidate these effects. The information is intended for researchers, scientists, and drug development professionals engaged in the study of steroid hormones and their therapeutic applications. While this compound has demonstrated clinical activity, a detailed quantitative understanding of its endocrine profile, particularly regarding receptor binding affinity and direct effects on pituitary hormones, remains incompletely characterized in publicly available literature.

Mechanism of Action

This compound exerts its endocrine effects through a multi-faceted mechanism, primarily involving interaction with the androgen receptor and modulation of estrogen metabolism.[1][3]

1.1. Androgenic Activity

As a derivative of testosterone (B1683101), this compound functions as an agonist at the androgen receptor (AR).[1] Upon entering a target cell, it binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Within the nucleus, the this compound-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This process underlies the androgenic effects observed with this compound administration.

1.2. Modulation of Estrogen Metabolism

A significant aspect of this compound's endocrine profile is its ability to alter the metabolism of estradiol (B170435).[3][4] Clinical studies have demonstrated that this compound administration leads to a marked decrease in the conversion of estradiol to estriol.[4] Concurrently, there is an increased formation of estrone (B1671321) and 2-hydroxyestrone.[4] This shift in estrogen metabolism is considered a potential mechanism for its antitumor effects in hormone-sensitive breast cancer. Furthermore, this compound has been reported to reduce overall estrogen production, particularly in ovariectomized patients.[4]

Quantitative Data on Endocrine Effects

The following tables summarize the available quantitative data on the endocrine effects of this compound. It is important to note that specific binding affinity data (Ki or IC50) for the androgen receptor and direct dose-response effects on pituitary hormones are not well-documented in the available literature.

Table 1: Effects of this compound on Testosterone Metabolism

| Parameter | Observation | Reference |

| Total Glucuronide Metabolites of ¹⁴C-Testosterone | Decreased from 55% to 43% of the administered dose | [4] |

| Androsterone/Etiocholanolone Ratio in Urine | Rose by a factor of 2-4 | [4] |

| Endogenous Urinary Androgen Metabolites | No significant change in the sum of excretion | [4] |

Table 2: Effects of this compound on Estrogen Metabolism in Women with Breast Cancer

| Parameter | Observation | Reference |

| Transformation of Estradiol to Estriol | Profound decrease | [4] |

| Formation of Estrone from Estradiol | Increased | [4] |

| Formation of 2-Hydroxyestrone from Estradiol | Increased | [4] |

| Estrogen Production Rate (Ovariectomized Patients) | Diminished | [4] |

| Estrogen Production Rate (Postmenopausal Patients) | No significant change | [4] |

Experimental Protocols

This section details the methodologies for key experiments relevant to investigating the endocrine effects of this compound.

3.1. Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a compound to the androgen receptor.

-

Materials:

-

Recombinant human androgen receptor (or cytosol preparation from target tissue, e.g., rat prostate).

-

Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-R1881).

-

Unlabeled this compound.

-

Assay buffer (e.g., Tris-HCl with EDTA and dithiothreitol).

-

Wash buffer.

-

Scintillation cocktail.

-

96-well filter plates.

-

-

Procedure:

-

A constant concentration of the radiolabeled androgen and the androgen receptor preparation are incubated in the assay buffer.

-

Increasing concentrations of unlabeled this compound are added to compete for binding to the receptor.

-

Non-specific binding is determined in the presence of a large excess of unlabeled androgen.

-

After incubation to reach equilibrium, the receptor-bound radioligand is separated from the unbound radioligand by vacuum filtration through the filter plates.

-

The filters are washed with cold wash buffer to remove non-specifically bound radioactivity.

-

Scintillation cocktail is added to the filters, and the radioactivity is counted using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

-

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Steroid Metabolite Profiling

This method is employed to identify and quantify this compound and its metabolites in urine.

-

Sample Preparation:

-

Urine samples are subjected to enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) to cleave conjugated steroids.

-

The deconjugated steroids are then extracted using a solid-phase extraction (SPE) column.

-

The extracted steroids are derivatized (e.g., silylation) to increase their volatility for GC analysis.

-

-

GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph equipped with a capillary column.

-

The compounds are separated based on their boiling points and interaction with the stationary phase.

-

The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

-

The mass-to-charge ratio of the fragments is measured, creating a unique mass spectrum for each compound.

-

Identification of this compound and its metabolites is achieved by comparing their retention times and mass spectra to those of known standards. Quantification is performed by integrating the peak areas of specific ions.

-

Signaling Pathways and Experimental Workflows

4.1. Androgen Receptor Signaling Pathway

The binding of this compound to the androgen receptor initiates a cascade of events leading to changes in gene expression.

4.2. Experimental Workflow for Investigating Endocrine Effects

A typical workflow to study the endocrine effects of this compound would involve a series of in vitro and in vivo experiments.

Conclusion

This compound is an androgenic steroid with a complex endocrine profile characterized by its interaction with the androgen receptor and its significant impact on estrogen metabolism. The available data suggest that its therapeutic effects in breast cancer may be mediated through both androgenic signaling and the alteration of estrogenic pathways. However, a comprehensive understanding of its endocrine effects is hampered by the lack of detailed quantitative data on its receptor binding affinity and its direct influence on the hypothalamic-pituitary-gonadal axis. Further research, employing modern analytical and molecular biology techniques, is warranted to fully elucidate the endocrine pharmacology of this compound and to explore its potential therapeutic applications.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound | C21H32O2 | CID 28204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The effect of 7beta, 17alpha-dimethyltestosterone (calusteron) on testosterone metabolism in women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Calusterone's Impact on Testosterone Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calusterone (7β,17α-dimethyltestosterone) is a synthetic, orally active anabolic-androgenic steroid (AAS) that has been primarily utilized as an antineoplastic agent in the treatment of breast cancer.[1][2] Beyond its therapeutic applications, this compound's chemical structure and metabolic effects present a compelling case for its influence on endogenous steroid metabolism, particularly that of testosterone (B1683101). This technical guide provides a comprehensive analysis of this compound's impact on testosterone metabolism, summarizing key quantitative data, detailing experimental methodologies from seminal studies, and illustrating the involved biochemical pathways. While research on this compound is not extensive, this guide synthesizes the available literature to offer a detailed overview for researchers, scientists, and professionals in drug development.

Introduction

This compound is a 17α-alkylated derivative of testosterone, a structural modification that enhances its oral bioavailability.[3] Like other AAS, its mechanism of action is primarily mediated through interaction with the androgen receptor.[4] However, its metabolic fate and its influence on the biotransformation of other endogenous androgens, such as testosterone, are less well-understood. The existing research, though limited, suggests that this compound significantly alters the metabolic clearance of testosterone, pointing towards potential interactions with key enzymes in steroid metabolism. This guide will delve into the specifics of these interactions, providing a foundational understanding for further research and development.

Quantitative Effects of this compound on Testosterone Metabolism

The primary quantitative data on this compound's effect on testosterone metabolism comes from a key study conducted by Hellman et al. (1977). The findings from this study are summarized in the table below.

| Parameter | Pre-Calusterone Treatment | Post-Calusterone Treatment | Percentage Change |

| Total Glucuronide Metabolites of ¹⁴C-Testosterone (% of administered dose) | 55% | 43% | -21.8% |

| Androsterone (B159326)/Etiocholanolone Ratio of ¹⁴C-Testosterone Metabolites | Baseline | Increased by a factor of 2-4 | +100% to +300% |

Table 1: Summary of Quantitative Data from Hellman et al. (1977) on the effect of this compound on Testosterone Metabolism in women with advanced breast cancer.[5]

Experimental Protocols

The following is a description of the experimental methodology utilized in the pivotal study by Zumoff, Levin, Bradlow, and Hellman (1977), which investigated the effects of this compound on testosterone metabolism.

3.1. Study Design

-

Participants: The study involved four female patients with advanced breast cancer.[5]

-

Treatment: Patients were administered this compound.[5]

-

Tracer Administration: A tracer dose of ¹⁴C-labeled testosterone was administered intravenously to each patient both before and during this compound therapy (between the 15th and 77th day of treatment).[5]

-

Sample Collection: Urine samples were collected to analyze the excretion of endogenous androgen metabolites and the metabolites of the administered ¹⁴C-testosterone.[5]

3.2. Analytical Methods

-

Metabolite Separation: Urinary metabolites were separated and quantified to determine the levels of glucuronide-conjugated androgens.

-

Ratio Calculation: The ratio of two key testosterone metabolites, androsterone and etiocholanolone, was calculated to assess the activity of 5α-reductase versus 5β-reductase pathways.[5]

Signaling Pathways and Metabolic Impact

This compound's influence on testosterone metabolism is likely multifaceted, involving the modulation of several key enzymatic pathways.

4.1. Testosterone Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of testosterone.

4.2. Proposed Impact of this compound

Based on the available data, this compound appears to modulate testosterone metabolism at two key junctures: 5α-reductase activity and glucuronidation.

The diagram below illustrates the proposed mechanism of this compound's influence.

The significant increase in the androsterone-to-etiocholanolone ratio suggests that this compound may either inhibit the 5β-reductase pathway or potentiate the 5α-reductase pathway.[5] A higher ratio typically indicates a metabolic shift towards the production of more potent androgens like DHT and its metabolite, androsterone.[6]

Furthermore, the observed decrease in the excretion of testosterone glucuronides strongly indicates an inhibitory effect of this compound on the UDP-glucuronosyltransferase (UGT) enzymes responsible for conjugating testosterone metabolites for renal clearance.[5] This inhibition would lead to a reduced rate of elimination and potentially a longer systemic exposure to testosterone and its active metabolites.

Discussion and Future Directions

The available evidence clearly demonstrates that this compound alters testosterone metabolism. The observed increase in the androsterone/etiocholanolone ratio and the decrease in glucuronide conjugation are significant findings.[5] However, the precise molecular mechanisms underlying these effects remain to be fully elucidated.

5.1. Hepatic Effects

As a 17α-alkylated steroid, this compound has the potential for hepatotoxicity, a known side effect of this class of androgens.[7] The observed changes in testosterone metabolism are consistent with altered hepatic function. The study by Hellman et al. (1977) noted that the metabolic changes resembled those seen in cirrhosis of the liver.[5] This suggests that the impact of this compound on testosterone metabolism may be, at least in part, a consequence of its effects on the liver, where the majority of steroid metabolism occurs.

5.2. Unanswered Questions and Research Opportunities

The current body of research on this compound leaves several questions unanswered, presenting opportunities for future investigation:

-

Enzyme Kinetics: There is a critical need for in vitro studies to determine the specific inhibitory constants (Ki, IC50) of this compound on key steroidogenic enzymes, including 5α-reductase, 5β-reductase, and various UGT isoforms.

-

Direct vs. Indirect Effects: Research is required to distinguish between the direct inhibitory effects of this compound on metabolic enzymes and the indirect effects resulting from potential hepatotoxicity.

-

Clinical Significance: The clinical implications of this compound-induced alterations in testosterone metabolism are not fully understood. Further studies are needed to assess how these changes might affect therapeutic outcomes, particularly in the context of hormone-sensitive cancers.

Conclusion

This compound, a synthetic androgenic steroid, exerts a discernible impact on the metabolic fate of testosterone. The primary evidence points to a significant alteration of hepatic metabolism, leading to a decreased rate of glucuronidation and a shift in the balance of 5α- and 5β-reduced metabolites. While these findings provide a foundational understanding, a more detailed and mechanistic picture requires further investigation into the specific enzyme kinetics and the interplay between direct and indirect hepatic effects. For researchers and drug development professionals, a deeper understanding of this compound's metabolic profile is essential for evaluating its therapeutic potential and safety.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor Efficacy of 7β, 17α-Dimethyltestosterone (this compound) in Advanced Female Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C21H32O2 | CID 28204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The effect of 7beta, 17alpha-dimethyltestosterone (calusteron) on testosterone metabolism in women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Androsterone (5a) / Etiocholanolone (5b) (Pre-menopausal) - Hormone & Urinary Metabolites Assessment Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. Androgenic Steroids - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Molecular Targets of Calusterone in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calusterone (7β,17α-dimethyltestosterone) is a synthetic, orally active anabolic-androgenic steroid that has historically been used as an antineoplastic agent, particularly in the treatment of advanced breast cancer in postmenopausal women.[1][2] As a 17α-alkylated androgen, its mechanism of action, while not exhaustively elucidated by modern molecular biology techniques, is understood to primarily revolve around its interaction with steroid hormone receptors and the subsequent modulation of their signaling pathways. This technical guide provides a comprehensive overview of the known and inferred molecular targets of this compound in cancer cells, with a focus on its impact on the androgen receptor and estrogen metabolism.

Core Molecular Interactions

This compound's therapeutic effects in cancer are believed to be mediated through two principal mechanisms: direct interaction with the androgen receptor (AR) and alteration of estrogen metabolism and production.[3]

Androgen Receptor Activation

As a testosterone (B1683101) derivative, this compound acts as an agonist for the androgen receptor. Upon entering the cell, it binds to the AR in the cytoplasm, inducing a conformational change. This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell growth, proliferation, and differentiation. While the precise downstream gene targets of this compound-activated AR in breast cancer cells are not well-documented, the general effects of AR activation in this context are thought to antagonize the proliferative signals of the estrogen receptor (ER).

Alteration of Estrogen Metabolism

A significant aspect of this compound's anti-cancer activity appears to be its ability to alter the metabolism of estradiol (B170435), a key driver in estrogen receptor-positive (ER+) breast cancer.[4] Studies have shown that this compound administration leads to a profound decrease in the conversion of estradiol to estriol (B74026) and an increase in the formation of estrone (B1671321) and 2-hydroxyestrone.[4] This shift in estrogen metabolism can lead to a reduction in the levels of the more potent estradiol, thereby decreasing the stimulation of ER-positive cancer cells. Furthermore, in ovariectomized patients, this compound has been observed to diminish the overall production rate of estrogens.[4]

Quantitative Data on this compound's Effects

The available quantitative data on this compound's activity is primarily from older clinical and preclinical studies. The following tables summarize key findings.

| Parameter | Observation | Patient Cohort | Reference |

| Objective Regression Rate | 64% (14 out of 22 patients) | Women with advanced, hormone-refractory breast cancer | [1] |

| Duration of Regression | 3 to 20 months (average 7 months) | Women with advanced, hormone-refractory breast cancer | [1] |

Table 1: Clinical Efficacy of this compound in Advanced Breast Cancer

| Metabolic Parameter | Effect of this compound | Patient Cohort | Reference |

| Transformation of Estradiol to Estriol | Profound decrease | 5 women with breast cancer (2 postmenopausal, 3 ovariectomized) | [4] |

| Formation of Estrone and 2-Hydroxyestrone from Estradiol | Increase | 5 women with breast cancer (2 postmenopausal, 3 ovariectomized) | [4] |

| Estrogen Production Rate | Diminished | 3 ovariectomized women with breast cancer | [4] |

| Total Glucuronide Metabolites of 14C-Testosterone | Significant decrease (from 55% to 43% of the dose) | 4 women with advanced breast cancer | [5] |

| Androsterone/Etiocholanolone Ratio from 14C-Testosterone | Rose by a factor of 2-4 | 4 women with advanced breast cancer | [5] |

Table 2: Effects of this compound on Steroid Metabolism

Signaling Pathways Modulated by this compound

Based on its interaction with the androgen receptor, this compound is inferred to modulate several downstream signaling pathways critical in cancer cell proliferation and survival.

Inferred Androgen Receptor Downstream Signaling

Activation of the androgen receptor by this compound likely triggers a cascade of intracellular signaling events. While direct studies on this compound's impact on these pathways are limited, the known downstream effectors of the androgen receptor in cancer cells provide a putative signaling map. This includes potential cross-talk with key kinase pathways such as the MAPK/ERK and PI3K/Akt pathways, which are central regulators of cell cycle progression and apoptosis.

Modulation of Estrogen Metabolism Pathway

This compound's impact on estrogen metabolism suggests an interaction with the enzymes responsible for estradiol conversion. This alteration of the metabolic pathway reduces the availability of potent estrogens that can activate the estrogen receptor, thereby indirectly inhibiting ER-mediated cancer cell growth.

Experimental Protocols

Steroid-Receptor Binding Assay (Inferred)

-

Objective: To determine the binding affinity of this compound to the androgen receptor.

-

Methodology: A competitive binding assay would likely have been used.

-

Preparation of Cytosol: Cancer cells or tissue homogenates rich in androgen receptors (e.g., from prostate or breast cancer cell lines) would be lysed to prepare a cytosol fraction containing the receptors.

-

Radioligand: A radiolabeled androgen with known high affinity for the AR, such as [3H]-dihydrotestosterone, would be used.

-

Competition: A constant amount of the radioligand and cytosol would be incubated with increasing concentrations of unlabeled this compound.

-

Separation: Bound and free radioligand would be separated using methods like dextran-coated charcoal adsorption or sucrose (B13894) density gradient centrifugation.

-

Quantification: The amount of bound radioactivity would be measured using a scintillation counter.

-

Analysis: The data would be used to calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) could be derived.

-

Analysis of Steroid Metabolism in Patients (Inferred)

-

Objective: To determine the effect of this compound on the metabolism of endogenous steroids.

-

Methodology: This would involve tracer studies in patients.

-

Baseline Measurement: Collect 24-hour urine samples from patients before treatment to measure baseline levels of steroid metabolites.

-

Tracer Administration: Administer a tracer dose of radiolabeled steroid (e.g., [14C]-estradiol or [14C]-testosterone) to the patient.

-

Urine Collection: Collect all urine for a set period (e.g., 48-72 hours) after tracer administration.

-

This compound Treatment: Administer this compound to the patients for a specified duration.

-

Repeat Tracer Study: Repeat the administration of the radiolabeled steroid and the subsequent urine collection while the patient is on this compound therapy.

-

Metabolite Extraction and Separation: Extract steroid metabolites from the urine samples (e.g., using solvent extraction and hydrolysis of conjugates). Separate the individual metabolites using techniques like paper chromatography or gas chromatography.

-

Quantification: Quantify the amount of radioactivity in each separated metabolite fraction to determine the metabolic profile.

-

Analysis: Compare the metabolic profiles before and during this compound treatment to identify changes in steroid metabolism.

-

Conclusion

This compound exerts its anti-cancer effects through a dual mechanism involving direct activation of the androgen receptor and significant alteration of estrogen metabolism. While a detailed understanding of its downstream signaling effects at the molecular level is hampered by the age of the primary research, its ability to modulate key steroid hormone pathways provides a clear rationale for its therapeutic activity in hormone-sensitive cancers. The inferred signaling pathways and experimental protocols presented in this guide offer a framework for understanding the molecular targets of this compound and can serve as a basis for further investigation into the therapeutic potential of this and similar compounds. Future research employing modern techniques such as transcriptomics and proteomics would be invaluable in fully elucidating the precise molecular targets and downstream effects of this compound in cancer cells.

References

- 1. Antitumor Efficacy of 7β, 17α-Dimethyltestosterone (this compound) in Advanced Female Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aldosterone rapidly activates protein kinase D via a mineralocorticoid receptor/EGFR trans-activation pathway in the M1 kidney CCD cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7beta,17alpha-Dimethyltestosterone (this compound)-induced changes in the metabolism, production rate, and excretion of estrogens in women with breast cancer: a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of 7beta, 17alpha-dimethyltestosterone (calusteron) on testosterone metabolism in women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Calusterone: A Technical Guide to its Potential in Non-Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calusterone, a synthetic 17α-alkylated anabolic-androgenic steroid (AAS), has a history of investigation primarily as an antineoplastic agent for breast cancer.[1][2] However, its inherent nature as an androgen receptor agonist suggests a broader potential for research in non-cancer applications, particularly in contexts where androgenic and anabolic effects are therapeutically relevant. This technical guide synthesizes the available, albeit limited, information on this compound, focusing on its pharmacological profile and potential mechanisms of action that could be exploited for future non-cancer research. Due to a scarcity of dedicated studies in non-neoplastic conditions, this document also extrapolates from the known effects of structurally similar androgens to propose potential areas of investigation. A significant portion of the existing data is derived from its use in oncology, which, while not the focus of this guide, provides foundational quantitative information.

Introduction

This compound (7β,17α-dimethyltestosterone) is an orally active anabolic-androgenic steroid.[1][2] While its clinical use was focused on the palliation of metastatic breast carcinoma, its classification as an AAS implies a potential to influence a range of physiological processes beyond cancer, including muscle and bone metabolism.[3] This document aims to provide a comprehensive overview of the existing knowledge on this compound and to frame its potential for non-cancer research applications.

Pharmacological Profile

This compound is recognized for its anabolic properties, which theoretically could aid in the restoration and buildup of tissues, particularly muscle.[3] It is noted to have very weak androgenic actions relative to its anti-cancer potency.[3]

Quantitative Data

The majority of quantitative data for this compound originates from its investigation in the context of breast cancer. The following table summarizes key findings from a study on its effects on testosterone (B1683101) metabolism in female patients with advanced breast cancer.

| Parameter | Observation | Reference |

| Total Glucuronide Metabolites of Testosterone | Decreased significantly from 55% to 43% of the dose. | [4] |

| Androsterone/Etiocholanolone Ratio | Rose by a factor of 2-4. | [4] |

| Formation of Polar Metabolites | Increased. | [4] |

| Sum of Excretion of Endogenous Androgen Metabolites | No significant change. | [4] |

These findings suggest that this compound significantly alters hepatic metabolism of steroids, an effect that was likened to changes seen in liver cirrhosis.[4]

Mechanism of Action

The primary mechanism of action for this compound, like other androgens, is the activation of the androgen receptor (AR).[3] However, its effects may also be mediated through its conversion to estradiol (B170435) and subsequent activation of estrogen receptors.[3]

Androgen Receptor Signaling Pathway

The binding of this compound to the androgen receptor initiates a cascade of events leading to changes in gene expression. The following diagram illustrates the generalized genomic signaling pathway of androgens.

References

- 1. The Prohibited List | World Anti Doping Agency [wada-ama.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C21H32O2 | CID 28204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The effect of 7beta, 17alpha-dimethyltestosterone (calusteron) on testosterone metabolism in women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the basic pharmacology of Calusterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calusterone (7β,17α-dimethyltestosterone) is a synthetic, orally active anabolic-androgenic steroid (AAS) that has been primarily investigated for its antineoplastic properties, particularly in the treatment of metastatic breast cancer.[1][2] This technical guide provides a comprehensive overview of the basic pharmacology of this compound, including its mechanism of action, pharmacodynamics, and available clinical data. While quantitative pharmacokinetic and binding affinity data are limited in publicly available literature, this document outlines the putative mechanisms and summarizes the reported clinical outcomes. This guide also includes detailed hypothetical experimental protocols for key assays relevant to the characterization of this compound's pharmacological profile.

Introduction